6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride
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Overview
Description
6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its interesting biological activities and applications in various fields of research. The hydrochloride form of this compound is often used to enhance its solubility and stability.
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to 6-Azabicyclo[321]oct-3-ene, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
It is known that tropane alkaloids, which share a similar structure, can affect various biological pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Azabicyclo[3.2.1]oct-3-ene Hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The nitrogen atom in the structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar biological activities.
2-Azabicyclo[3.2.1]octane: Known for its applications in synthetic chemistry and biological research.
Uniqueness
6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
6-azabicyclo[3.2.1]oct-3-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-4-7(3-1)8-5-6;/h1,3,6-8H,2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHCQFRGZMEKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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